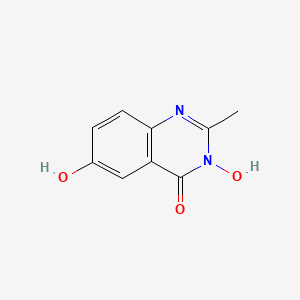
3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinones, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol .
作用机制
Target of Action
Similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been shown to exhibit significant inhibitory potential against α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage blood glucose levels, particularly in the context of diabetes .
Mode of Action
It’s worth noting that similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been found to exhibit competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase . This suggests that these compounds may bind to the active sites of these enzymes, preventing them from catalyzing the breakdown of carbohydrates .
Biochemical Pathways
Given the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may impact carbohydrate metabolism, specifically the breakdown of complex carbohydrates into simpler sugars .
Result of Action
Based on the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may help regulate blood glucose levels by slowing down the breakdown of carbohydrates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone. Various catalysts can be used to facilitate this reaction, including heterogeneous Lewis acid catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3 . The reaction is usually carried out in ethanol at reflux conditions, resulting in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of recyclable catalysts and benign solvents, such as aqueous media, is preferred to ensure environmental sustainability and cost-effectiveness .
化学反应分析
Types of Reactions
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions may introduce different alkyl or aryl groups .
科学研究应用
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
2,3-Dihydroquinazolin-4-one: A core structural component in various biologically active compounds.
3-aryl-3,4-dihydroquinazolin-4-one: Known for its antimicrobial and anticancer activities.
6-methoxy-7-hydroxyquinazolin-4-one: Exhibits unique pharmacological properties.
Uniqueness
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 3 and 6, along with a methyl group at position 2, contribute to its unique reactivity and potential therapeutic applications .
属性
IUPAC Name |
3,6-dihydroxy-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14/h2-4,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHNGGVFROMDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
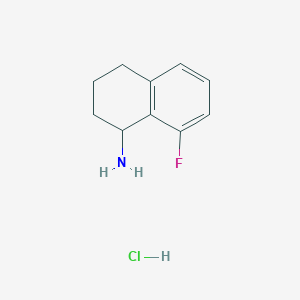
![1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione](/img/structure/B2924107.png)
![5-chloro-2-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B2924108.png)
![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)

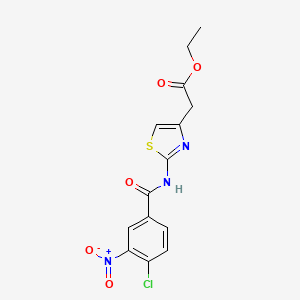


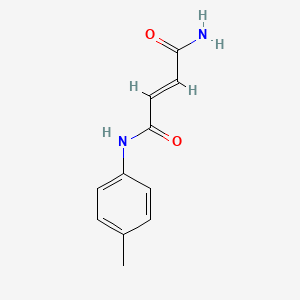
![8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2924121.png)
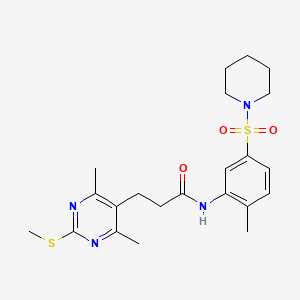
![[(3-methylphenyl)amino]thiourea](/img/structure/B2924124.png)
![N-{[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2924126.png)
![Methyl (3R,4S)-4-(2,4-difluorophenyl)-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-3-carboxylate](/img/structure/B2924128.png)
